2,4-Diaminobenzonitrile

CAS No.: 37705-82-1

Cat. No.: VC8269481

Molecular Formula: C7H7N3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37705-82-1 |

|---|---|

| Molecular Formula | C7H7N3 |

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | 2,4-diaminobenzonitrile |

| Standard InChI | InChI=1S/C7H7N3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,9-10H2 |

| Standard InChI Key | BOWQSEMOMSWTKX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1N)N)C#N |

| Canonical SMILES | C1=CC(=C(C=C1N)N)C#N |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

2,4-Diaminobenzonitrile is systematically named 2,4-diaminobenzonitrile under IUPAC guidelines . Alternative designations include:

-

37705-82-1 (CAS Registry Number)

-

SCHEMBL2028221 (Synonym)

-

STK286084 (Supplier-specific identifier)

Molecular Formula and Structural Representation

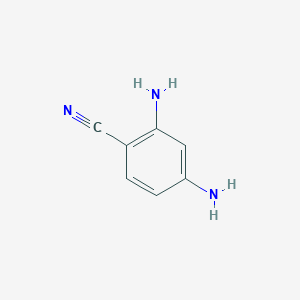

The compound’s molecular formula, C₇H₇N₃, reflects a benzene core (C₆H₅) functionalized with two amine (-NH₂) groups and one nitrile (-C≡N) group. Its SMILES notation, C1=CC(=C(C=C1N)N)C#N, encodes the substitution pattern . The 2D and 3D structural models highlight planar geometry with hydrogen-bonding capabilities at the amine sites (Figure 1) .

Table 1: Key Identifiers and Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,4-diaminobenzonitrile | |

| CAS Registry Number | 37705-82-1 | |

| Molecular Formula | C₇H₇N₃ | |

| SMILES | C1=CC(=C(C=C1N)N)C#N | |

| InChIKey | BOWQSEMOMSWTKX-UHFFFAOYSA-N |

Physicochemical Properties

Molecular Weight and Composition

2,4-Diaminobenzonitrile has a molecular weight of 133.15 g/mol, calculated from its empirical formula . Exact mass spectrometry confirms a monoisotopic mass of 133.063997236 Da .

Lipophilicity and Solubility

The compound’s partition coefficient (XLogP3 = 0.7) suggests moderate lipophilicity, balancing affinity for both polar and nonpolar solvents . While experimental solubility data are unavailable, the presence of two amine groups (hydrogen bond donors) and a nitrile (hydrogen bond acceptor) implies solubility in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Hydrogen Bonding and Rotational Freedom

With 2 hydrogen bond donors and 3 hydrogen bond acceptors, 2,4-diaminobenzonitrile can engage in intermolecular hydrogen bonding, influencing its crystallinity and melting point . The absence of rotatable bonds (Rotatable Bond Count = 0) restricts conformational flexibility, favoring planar molecular arrangements .

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 133.15 g/mol | |

| XLogP3 | 0.7 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 133.063997236 Da |

Synthesis and Production

Hypothetical Synthetic Routes

Although explicit protocols for 2,4-diaminobenzonitrile are scarce in the literature, analogous compounds suggest potential pathways:

-

Nitrile Formation via Rosenmund-von Braun Reaction: Bromobenzene derivatives could undergo cyanation using copper(I) cyanide.

-

Nitro Group Reduction: Nitration of benzonitrile at the 2- and 4-positions followed by catalytic hydrogenation to reduce nitro (-NO₂) groups to amines (-NH₂).

Challenges in Purification

The compound’s high polarity and hydrogen-bonding capacity may complicate isolation. Patent literature on similar diaminopyrimidines highlights sulfate salt precipitation as a purification strategy, though applicability to benzonitrile derivatives remains untested.

Research Gaps and Future Directions

-

Synthetic Optimization: Developing efficient, scalable routes remains critical.

-

Solubility Profiling: Experimental determination in common solvents.

-

Biological Screening: Testing for antimicrobial or antitumor activity.

-

Material Studies: Exploring MOF or polymer applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume